5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride

Descripción general

Descripción

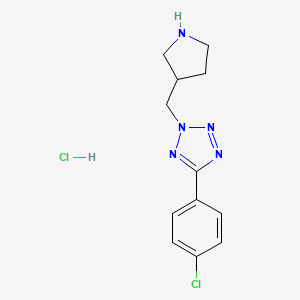

5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N5 and its molecular weight is 300.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various neurotransmitters in the brain .

Mode of Action

this compound acts as a selective antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Pharmacokinetics

It is known that the compound has a certain degree of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in an increase in wakefulness and a decrease in excessive daytime sleepiness . This is achieved through its interaction with the histamine H3 receptor and the subsequent enhancement of histaminergic neuron activity .

Actividad Biológica

5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its role in enhancing the biological activity of various drugs. The presence of the chlorophenyl and pyrrolidine moieties contributes to its pharmacological profile. The molecular formula is , and it has been characterized using techniques such as X-ray crystallography, revealing its structural conformation and intermolecular interactions, including hydrogen bonding patterns that stabilize its structure .

Biological Activity

1. Antimicrobial Properties:

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives similar to 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 μg/mL against MRSA, indicating potent antibacterial effects .

2. Anticancer Activity:

The compound has also been investigated for its anticancer properties. A study showed that certain tetrazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. Specifically, compounds with similar structures have been reported to target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

3. Neuroprotective Effects:

There is emerging evidence supporting the neuroprotective effects of tetrazoles. In vitro studies suggest that this compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Modulation of Signaling Pathways: The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

- Interaction with Receptors: The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, which may explain its neuroprotective effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives against a panel of bacterial strains. The results indicated that compounds structurally related to 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole showed superior activity against MRSA compared to traditional antibiotics like vancomycin, demonstrating their potential as novel antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers tested the antiproliferative effects of this compound on several cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis, with further analysis suggesting involvement of the mitochondrial pathway .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that tetrazole derivatives, including 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride, show promising anticancer activity. For instance, studies have demonstrated that certain tetrazole compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Activity : The compound has been investigated for its potential as an antiviral agent. It has shown effectiveness against respiratory syncytial virus (RSV), showcasing its ability to inhibit viral replication . The presence of the chloro group is believed to enhance its potency.

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

- Cancer Therapy : Given its anticancer properties, it could be developed into a chemotherapeutic agent targeting specific cancer types. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine and tetrazole moieties could enhance efficacy and reduce toxicity .

- Neurological Disorders : Some derivatives of tetrazoles have been linked to neuroprotective effects, indicating potential applications in treating neurological disorders such as epilepsy or neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Análisis De Reacciones Químicas

Derivatization Reactions

The compound undergoes functionalization at three reactive sites:

Tetrazole Ring Modifications

-

Alkylation/Acylation :

Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) at the N1 position under basic conditions (KOt-Bu, NaH) .

Example :

-

Cycloaddition :

Participates in Huisgen 1,3-dipolar cycloaddition with alkynes (Cu(I)-catalyzed) to form triazole hybrids .

Pyrrolidine Substitution

-

N-Functionalization :

The pyrrolidine nitrogen reacts with: -

Ring-Opening :

Under strong acidic conditions (HCl/dioxane), the pyrrolidine ring undergoes cleavage to form linear amines .

Deprotection Strategies

-

tert-Octyl Group Removal :

Treatment with 4N HCl/dioxane cleaves protective groups (e.g., tert-octyl) to yield free tetrazoles .

Solid-Phase Functionalization

The compound is grafted onto Wang resin for combinatorial library synthesis. Key steps include:

-

Resin activation with Fmoc-Cl.

-

UT-4CR with aldehydes, amines, and TMS-N₃.

Catalytic and Solvent Effects

| Catalyst/Solvent | Impact on Reactivity | Yield Optimization |

|---|---|---|

| InCl₃ (20 mol%) | Enhances cyclization in pyrazole synthesis | 95% (ultrasound) |

| TFA (10 mol%) | Accelerates UT-4CR kinetics | 72% → 95% |

| EtOH/AcOH | Stabilizes intermediates in polar media | 80–95% |

Biological Activity-Driven Reactions

For neurological applications:

-

Calcium Channel Modulation : Reacts with β-carboline scaffolds via Pictet–Spengler reactions to form neuroactive hybrids .

-

Ion Channel Targeting : Functionalized with morpholine or thiazole groups to enhance blood-brain barrier permeability .

Stability and Degradation Pathways

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-(pyrrolidin-3-ylmethyl)tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5.ClH/c13-11-3-1-10(2-4-11)12-15-17-18(16-12)8-9-5-6-14-7-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAAYQLDMDEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.